molecular formula C22H26O13 B192646 Verproside CAS No. 50932-20-2

Verproside

Cat. No. B192646
CAS RN: 50932-20-2
M. Wt: 498.4 g/mol
InChI Key: DBUOUVZMYWYRRI-YWEKDMGLSA-N
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Description

Verproside is a chemical compound . It is an active iridoid glycoside component of Veronica species, such as Pseudolysimachion rotundum var. subintegrum, and possesses anti-asthma, anti-inflammatory, anti-nociceptive, antioxidant, and cytostatic activities .


Synthesis Analysis

Verproside is isolated from Pseudolysimachion rotundum var. subintegrum . It has been found to suppress inflammation effectively among the six iridoids in YPL-001 on TNF or PMA-stimulated inflammation (IL-6, IL-8, or MUC5AC) in NCI-H292 cells .


Molecular Structure Analysis

The molecular formula of Verproside is C22H26O13 . It has a molecular weight of 498.43 g/mol .


Chemical Reactions Analysis

Verproside is metabolized by O-methylation, glucuronidation, sulfation, and hydrolysis to verproside glucuronides (M1 and M2), verproside sulfates (M3 and M4), picroside II (M5), M5 glucuronide (M7), M5 sulfate (M9), isovanilloylcatalpol (M6), M6 glucuronide (M8), M6 sulfate (M10), 3,4-dihydroxybenzoic acid (M11), M11 glucuronide (M12) .


Physical And Chemical Properties Analysis

Verproside has a density of 1.8±0.1 g/cm3, a boiling point of 822.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . Its molar refractivity is 111.9±0.4 cm3 .

Scientific Research Applications

  • Asthma and Allergic Inflammation Treatment

    • Verproside, isolated from Pseudolysimachion longifolium, exhibits a suppressive effect on allergic inflammation in the airways, a critical aspect in asthma development. It significantly inhibits the increase of total IgE and cytokines IL-4 and IL-13, as well as effectively suppresses airway hyperresponsiveness, eosinophilia, and mucus hypersecretion in asthmatic mice (Oh et al., 2006).
  • Metabolism in Rats

    • Verproside metabolism in rats involves processes like O-methylation, glucuronidation, sulfation, and hydrolysis. This metabolism results in various metabolites such as verproside glucuronides and sulfates, demonstrating its biotransformation within the body (Kim et al., 2012).
  • Pharmacokinetics in Rats

    • Research on the pharmacokinetics of verproside after intravenous and oral administration in rats has shown that systemic clearance is dose-dependent and that urinary excretion is relatively low for both intravenous and oral doses (Park et al., 2009).
  • Metabolism in Human Liver

    • In human liver preparations, verproside is metabolized into various metabolites through the action of UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. This indicates the complexity of its metabolism in the human body and the potential for interactions with other drugs or compounds (Kim et al., 2017).
  • Inhibition of MUC5AC in Airway Diseases

    • Verproside inhibits TNF-α-induced MUC5AC expression, an important factor in asthma and COPD, through the suppression of the TNF-α/NF-κB pathway in human airway epithelial cells. This suggests its potential as a therapeutic agent for inflammatory airway diseases (Lee et al., 2016).
  • Pharmacokinetic Study Methods

    • A study developed a liquid chromatography/mass spectrometric method for the simultaneous determination of verproside and its metabolites in rat plasma, contributing to the pharmacokinetic analysis of verproside as an anti-asthma drug candidate (Park et al., 2009).

Safety And Hazards

Verproside can cause serious eye irritation (H319) . It is advised to wear protective gloves, eye protection, and face protection when handling Verproside .

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOUVZMYWYRRI-YWEKDMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345779
Record name Verproside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verproside

CAS RN

50932-20-2
Record name Verproside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verproside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50932-20-2
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Record name VERPROSIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
EJ Park, HS Lee, SR Oh, HK Lee, HS Lee - Archives of pharmacal …, 2009 - Springer
… intravenous administration of verproside and showed the significant decreases in AUC and C max at 10 mg/kg verproside dose. The reduced systemic clearance of verproside at high …
Number of citations: 16 link.springer.com
MG Kim, DK Hwang, HU Jeong, HY Ji, SR Oh, Y Lee… - Molecules, 2012 - mdpi.com
… In this work the in vivo metabolites of verproside in the bile and urine samples obtained after … of verproside, and the predominant metabolites formed from in vitro incubation of verproside …
Number of citations: 16 www.mdpi.com
SU Lee, MH Sung, HW Ryu, J Lee, HS Kim, HJ In… - Cytokine, 2016 - Elsevier
… Previously, we reported that verproside, a catalpol derivative iridoid glycoside isolated from … actions of verproside remain unknown. Here, we found that verproside significantly reduces …
Number of citations: 50 www.sciencedirect.com
EJ Park, SR Oh, HK Lee, HS Lee - Biomedical …, 2009 - Wiley Online Library
… The coefficients of variation and relative errors of verproside, isovanilloylcatalpol… verproside and its possible metabolite isovanilloylcatalpol after intravenous administration of verproside…
ES Oh, HW Ryu, MO Kim, JW Lee, YN Song… - International Journal of …, 2023 - mdpi.com
… Here, we show that verproside among the six iridoids most … IL-6/-8 expression are successfully reduced by verproside. … Taken together, we propose that verproside or the verproside-…
Number of citations: 1 www.mdpi.com
SR Oh, MY Lee, K Ahn, BY Park, OK Kwon… - International …, 2006 - Elsevier
Allergic inflammation of the airways has a critical role in asthma development. We investigated a suppressive effect of verproside (3,4-dihydroxy catalpol) isolated from the extract of …
Number of citations: 56 www.sciencedirect.com
S Jung, SY Woo, MH Park, DY Kim… - Journal of Enzyme …, 2023 - Taylor & Francis
… was −7.8 kcal/mol for verproside on hTyr, followed by verproside on mTyr with an energy of … acid, verproside binds more tightly and is a competent inhibitor. Although verproside is more …
Number of citations: 6 www.tandfonline.com
JH Kim, DK Hwang, JY Moon, Y Lee, JS Yoo, DH Shin… - Molecules, 2017 - mdpi.com
… of verproside in humans and characterization of the enzymes responsible for verproside … the metabolites of verproside formed from in vitro incubation of verproside with human …
Number of citations: 4 www.mdpi.com
I Saracoglu, US Harput - Phytotherapy Research, 2012 - Wiley Online Library
This study was an investigation of the cytotoxic activity of iridoid glucosides, including aucubin, catalpol, 6‐O‐acetylcatalpol, veronicoside, catalposide, verproside, amphicoside, …
Number of citations: 37 onlinelibrary.wiley.com
BN Su, L Yang, K Gao, ZJ Jia - Planta medica, 2000 - thieme-connect.com
Aquaticol, an unusual bis-sesquiterpene was isolated from the medicinal plant Veronica anagallis-aquatica, in addition to 11 known compounds, aucubin, geniposidic acid, …
Number of citations: 28 www.thieme-connect.com

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